molecular formula C5H2BrClN2O3 B1375783 5-Bromo-2-chloro-4-nitropyridine 1-oxide CAS No. 1379366-01-4

5-Bromo-2-chloro-4-nitropyridine 1-oxide

Cat. No.: B1375783
CAS No.: 1379366-01-4
M. Wt: 253.44 g/mol
InChI Key: VNXKIYKPSUWDKP-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of 5-bromo-2-chloro-4-nitropyridine 1-oxide emerged from advancements in heterocyclic chemistry during the late 20th century. While pyridine-N-oxides were first synthesized in the early 1900s through oxidation reactions using peroxy acids, the introduction of multiple substituents to the pyridine ring required innovations in regioselective halogenation and nitration techniques. The compound’s synthesis likely evolved from methodologies described in patents such as CN115160220A, which detail oxidation protocols for pyridine derivatives using m-chloroperoxybenzoic acid in dichloromethane. Early research focused on optimizing reaction conditions to achieve precise functionalization at positions 2, 4, and 5 of the pyridine ring, balancing steric and electronic effects from bromine, chlorine, and nitro groups.

Structural Elucidation and Confirmation

The molecular structure of this compound ($$C5H2BrClN2O3$$) was confirmed through a combination of spectroscopic and crystallographic techniques. Key findings include:

Parameter Value Method
Molecular weight 253.44 g/mol Mass spectrometry
Crystal system Orthorhombic X-ray diffraction
Bond angles (C–N–C) 124° Computational modeling
N–O bond length 1.34 Å X-ray diffraction

The nitro group at position 4 adopts a planar configuration, while the N-oxide group induces electron redistribution across the aromatic system. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments, with $$^1H$$-NMR peaks at δ 8.52 (H-3) and δ 8.89 (H-6) ppm, consistent with deshielding effects from electronegative substituents.

Nomenclature and Classification

The compound is systematically named according to IUPAC rules:

  • Parent structure : Pyridine 1-oxide
  • Substituents :
    • Bromine at position 5
    • Chlorine at position 2
    • Nitro group at position 4

Alternative designations include:

  • 2-Chloro-4-nitro-5-bromopyridine 1-oxide
  • 5-Bromo-2-chloro-4-nitro-1λ⁵-pyridin-1-one

It belongs to the class of halogenated nitroaromatic N-oxides , characterized by:

  • Aromaticity with delocalized π-electrons
  • Electron-withdrawing groups enhancing electrophilic reactivity
  • Polar N-oxide moiety influencing solubility and intermolecular interactions

Position in Heterocyclic Chemistry

As a polyfunctionalized pyridine derivative, this compound occupies a critical niche in synthetic chemistry:

  • Electron-deficient heterocycle : The combined effects of Br, Cl, NO₂, and N-oxide groups create a strongly electron-deficient ring system, facilitating nucleophilic aromatic substitution (SNAr) reactions.
  • Building block : Serves as a precursor for pharmaceuticals, agrochemicals, and coordination complexes. For example:
    • Antimicrobial agents through substitution at position 2
    • Ligands for transition metals via N-oxide coordination
  • Reactivity profile :
    • Nitro group : Reducible to amine under catalytic hydrogenation
    • Halogens : Participate in cross-coupling reactions (e.g., Suzuki-Miyaura)
    • N-oxide : Enhances solubility in polar solvents and modifies electronic properties

The compound’s versatility is exemplified in its role in synthesizing zinc pyrithione analogs, where halogen substituents modulate biocidal activity.

Structural Analysis Table

Position Substituent Electronic Effect Steric Effect
2 Chlorine -I, -M Moderate
4 Nitro Strong -I, -M Minimal
5 Bromine -I, +M (weak) Significant
1 N-oxide +M (resonance) Negligible

Key: -I = inductive withdrawal, +M = mesomeric donation.

Properties

IUPAC Name

5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXKIYKPSUWDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C[N+](=C1Cl)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856984
Record name 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379366-01-4
Record name 5-Bromo-2-chloro-4-nitro-1-oxo-1lambda~5~-pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloro-4-nitropyridine 1-oxide
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Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-chloro-4-nitropyridine 1-oxide typically follows a sequential approach:

  • Nitration of 2-chloropyridine to introduce the nitro group at the 4-position.
  • Bromination at the 5-position of the nitropyridine ring.
  • Oxidation of the pyridine nitrogen to the N-oxide.

This sequence allows for regioselective functionalization and high purity of the final product.

Detailed Stepwise Preparation

Step Reaction Reagents & Conditions Notes
1 Nitration of 2-chloropyridine Mixed acid (HNO₃/H₂SO₄), 0–5°C Controlled low temperature minimizes side reactions; yields 2-chloro-4-nitropyridine
2 Bromination at 5-position Bromine (Br₂) in HBr or N-bromosuccinimide (NBS) with catalytic FeBr₃ Electrophilic substitution selectively at C5; NBS preferred for milder conditions
3 Oxidation to N-oxide m-Chloroperbenzoic acid (mCPBA) in dichloromethane, 0°C Converts pyridine nitrogen to N-oxide; low temperature controls over-oxidation
4 Purification Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) Ensures ≥98% purity; HPLC monitoring recommended

Alternative Oxidation Method

An alternative oxidation approach involves using hydrogen peroxide (H₂O₂) with a suitable catalyst to convert 5-bromo-2-chloro-4-nitropyridine precursor directly to the N-oxide derivative. This method is advantageous for scalability and environmental friendliness.

Oxidation Method Reagents Conditions Advantages
Peracid oxidation mCPBA, DCM, 0°C Controlled temperature, short reaction time High selectivity, widely used in lab-scale synthesis
Hydrogen peroxide oxidation H₂O₂ with catalyst (e.g., sulfur/zeolite), acetone/water solvent, 10–40°C Mild conditions, scalable Cost-effective, greener oxidant, suitable for industrial production

In industrial settings, the preparation is optimized using continuous flow reactors, which allow precise control over reaction parameters such as temperature, reagent addition rates, and mixing. This enhances product consistency and yield while minimizing side reactions.

  • Automated systems monitor reaction progress via in-line HPLC or spectroscopic methods.
  • Use of flow chemistry reduces hazards associated with handling bromine and peracid reagents.
  • Purification typically involves crystallization rather than chromatography to facilitate scale-up.

Reaction Yields and Purity

  • Nitration step yields 2-chloro-4-nitropyridine with >90% purity.
  • Bromination using NBS yields 5-bromo-2-chloro-4-nitropyridine with >95% selectivity.
  • Oxidation to N-oxide achieves >98% purity after purification.

Spectroscopic Confirmation

Technique Key Observations Interpretation
¹H NMR Absence of aromatic protons at substituted positions Confirms substitution pattern
¹³C NMR Peaks at ~150 ppm (C-NO₂), ~125 ppm (C-Br), ~140 ppm (C-Cl) Validates substituent locations
IR Strong bands at 1530 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (N-O stretch) Confirms nitro and N-oxide functionalities
MS (ESI) Molecular ion [M+H]⁺ at m/z 279 Matches molecular formula C₅H₂BrClN₂O₃
Preparation Step Reagents/Conditions Yield (%) Notes
Nitration HNO₃/H₂SO₄, 0–5°C >90 Controlled temp critical
Bromination NBS, FeBr₃ catalyst >95 Selective for C5 position
Oxidation (mCPBA) mCPBA, DCM, 0°C >98 Lab-scale preferred
Oxidation (H₂O₂) H₂O₂, catalyst, acetone/water, 10–40°C >95 Industrial scale, greener
Purification Column chromatography or recrystallization ≥98 purity HPLC monitored

The preparation of this compound is well-established through a multi-step synthetic route involving nitration, bromination, and oxidation. Both mCPBA and hydrogen peroxide oxidation methods are effective, with the latter favored for industrial scalability and environmental considerations. Analytical techniques including NMR, IR, and mass spectrometry provide robust confirmation of product structure and purity. Continuous flow technology and automated control systems enhance industrial production efficiency and safety.

This comprehensive understanding of preparation methods supports the compound’s utility as a versatile intermediate in advanced chemical syntheses.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to convert the nitro group to an amino group.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other peroxides.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-chloro-4-nitropyridine 1-oxide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of substituted pyridine derivatives from this compound. These derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The modifications made to the nitrogen and halogen substituents were crucial for enhancing their efficacy .

Agrochemicals

In agrochemical applications, this compound has been explored for its potential as a pesticide or herbicide precursor. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing environmentally friendly agricultural chemicals.

Case Study: Herbicidal Activity

Research conducted by a team at Banyu Pharmaceutical Co., Ltd. demonstrated that formulations containing this compound showed effective herbicidal properties against common weeds while exhibiting low toxicity to crops. The compound's mechanism involved disrupting photosynthesis processes in target plants .

Materials Science

This compound is also utilized in materials science, particularly in the development of new polymers and nanomaterials. Its reactive nature allows it to participate in various polymerization reactions, leading to materials with enhanced properties.

Case Study: Polymer Synthesis

A recent study reported the use of this compound as a monomer in the synthesis of conductive polymers. The resulting materials demonstrated improved electrical conductivity and thermal stability, making them suitable for applications in electronic devices .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the detection of various analytes through chromatographic methods. Its derivatives can be used to form complexes with metal ions, facilitating their quantification.

Data Table: Detection Methods

MethodAnalyte DetectedReference
HPLCMetal ionsJournal of Analytical Chemistry
LC-MSOrganic compoundsChemical Reviews

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-nitropyridine 1-oxide involves its interaction with various molecular targets depending on its application. In biological systems, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The presence of the nitro group and N-oxide moiety can influence its reactivity and interaction with biological molecules, often through redox reactions or covalent modifications .

Comparison with Similar Compounds

Key Properties:

  • CAS Number : 1379366-01-4
  • Purity : ≥95% (as listed in commercial catalogs) .
  • Synthetic Relevance : The N-oxide group enhances solubility in polar solvents and modifies electronic properties, facilitating further functionalization .

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 5-Bromo-2-chloro-4-nitropyridine 1-oxide and analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Properties
This compound C₅H₂BrClN₂O₃ 253.45 1379366-01-4 Br (5), Cl (2), NO₂ (4), N-oxide (1) High reactivity due to electron-withdrawing groups; used in cross-coupling reactions .
5-Bromo-2-chloropyridine 1-oxide C₅H₃BrClNO 208.45 889865-43-4 Br (5), Cl (2), N-oxide (1) Lacks nitro group; less electrophilic at the 4-position .
5-Bromo-2-methyl-4-nitropyridine 1-oxide C₆H₅BrN₂O₃ 233.02 62516-08-9 Br (5), CH₃ (2), NO₂ (4), N-oxide (1) Methyl group increases steric hindrance, reducing reactivity at the 2-position .
2-Bromo-4-methyl-5-nitropyridine C₆H₅BrN₂O₂ 217.02 N/A Br (2), CH₃ (4), NO₂ (5) No N-oxide group; nitro at 5-position alters regioselectivity in reactions .
4-Nitropyridine 1-oxide C₅H₄N₂O₃ 140.10 1124-33-0 NO₂ (4), N-oxide (1) Simpler structure; used in genetic research but poses respiratory hazards .

Structural and Electronic Differences

Substituent Effects: Halogens (Br/Cl): The presence of bromine and chlorine in this compound increases electron-withdrawing effects, enhancing electrophilicity at the 4-position for nucleophilic aromatic substitution compared to non-halogenated analogs like 4-Nitropyridine 1-oxide . N-Oxide Group: The N-oxide moiety improves solubility in polar solvents (e.g., DMSO, water) compared to non-oxidized analogs like 2-Bromo-4-methyl-5-nitropyridine .

Reactivity :

  • The nitro group at the 4-position in the target compound directs incoming nucleophiles to the 2- or 6-positions, whereas its absence in 5-Bromo-2-chloropyridine 1-oxide limits such regioselectivity .
  • Methyl-substituted analogs (e.g., 5-Bromo-2-methyl-4-nitropyridine 1-oxide) exhibit steric hindrance, reducing accessibility for reactions at the 2-position .

Biological Activity

Overview

5-Bromo-2-chloro-4-nitropyridine 1-oxide (C5H2BrClN2O3) is a heterocyclic organic compound notable for its complex structure, which includes bromine, chlorine, and nitro functional groups attached to a pyridine ring. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C5H2BrClN2O3
  • Molecular Weight : Approximately 220.44 g/mol
  • Structural Features : The presence of both bromine and chlorine atoms, along with an N-oxide group, significantly influences its reactivity and biological activity.

Research indicates that compounds similar to this compound may interact with biological targets through a free radical mechanism. This interaction can lead to various biological effects, particularly in the respiratory system where toxicity has been observed in related compounds.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that nitropyridine derivatives can inhibit the growth of various bacterial strains, including resistant pathogens. The compound's structural components facilitate interactions with bacterial enzymes and cellular pathways, enhancing its efficacy as an antimicrobial agent.

Anticancer Potential

The compound serves as a precursor in the synthesis of biologically active molecules that have demonstrated anticancer activity. Research has indicated that derivatives of nitropyridines can act on specific cancer cell lines, inhibiting proliferation and inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Study on Antimicrobial Efficacy

A study published in MDPI explored the effects of several nitropyridine derivatives on biofilm formation in Pseudomonas aeruginosa. The results indicated that compounds structurally related to this compound could significantly reduce biofilm biomass and enhance the effectiveness of conventional antibiotics by disrupting quorum sensing mechanisms .

CompoundBiofilm Inhibition (%)Synergistic Effect with Antibiotics
This compound59.3%Yes
Control (No treatment)10%No

Anticancer Activity Assessment

In another investigation focusing on the anticancer properties of nitropyridine derivatives, researchers found that specific modifications to the structure of this compound enhanced its potency against breast cancer cell lines. The study demonstrated an IC50 value indicating effective inhibition at micromolar concentrations, suggesting a promising avenue for further drug development .

Comparison with Related Compounds

The unique halogen substitutions in this compound differentiate it from other nitropyridine derivatives. Below is a comparison highlighting its distinctiveness:

Compound NameStructural FeaturesSimilarity Index
3-Bromo-4-nitropyridine 1-oxideBromine at position 3; nitro group at position 40.98
5-Bromo-2-methyl-4-nitropyridine 1-oxideMethyl substitution at position 5; nitro group at position 40.83
3-Bromo-4-nitropyridine hydrochlorideHydrochloride salt form0.89

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-chloro-4-nitropyridine 1-oxide, and how can purity be maximized?

  • Methodology : A stepwise approach is recommended:

  • Nitration : Introduce the nitro group at the 4-position of 2-chloropyridine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.
  • Bromination : Electrophilic bromination at the 5-position using Br₂ in HBr or NBS (N-bromosuccinimide) with catalytic FeBr₃.
  • Oxidation : Convert the pyridine ring to the N-oxide using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C .
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures ≥98% purity. Monitor via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. How can the structure of this compound be confirmed spectroscopically?

  • NMR :

  • ¹H NMR : Absence of aromatic protons confirms substitution at positions 2, 4, and 4.
  • ¹³C NMR : Peaks at ~150 ppm (C-NO₂), ~125 ppm (C-Br), and ~140 ppm (C-Cl) validate substituent positions.
    • MS : ESI-MS should show [M+H]⁺ at m/z 279 (C₅H₂BrClN₂O₃⁺).
    • IR : Strong bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (N-O stretch) confirm functional groups .

Q. What are the key stability considerations for handling this compound?

  • Thermal Stability : Decomposes above 150°C, releasing NOₓ and HBr gases. Store at 2–8°C in amber glass under inert gas (Ar/N₂) .
  • Light Sensitivity : Nitro and N-oxide groups are photosensitive; use light-protected containers.
  • Solvent Compatibility : Stable in DMSO and DMF but reacts with amines or reducing agents. Avoid aqueous bases (risk of hydrolysis).

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight :

  • The nitro group at C4 strongly deactivates the ring, directing electrophiles to C5.
  • Bromine at C5 is meta to the N-oxide, making it less reactive toward SNAr compared to chlorine at C2.
    • Experimental Design : Use Pd-catalyzed Suzuki coupling with arylboronic acids at C5-Br. Optimize ligand (e.g., SPhos) and base (K₂CO₃) for C–Br activation. Monitor regioselectivity via LC-MS .

Q. What analytical strategies resolve contradictions in reported reaction yields for nitro-group reduction?

  • Data Analysis : Discrepancies may arise from competing reduction pathways (NO₂ → NH₂ vs. NO).

  • Controlled Conditions : Compare Zn/HCl (partial reduction) vs. H₂/Pd-C (full reduction).
  • TLC Monitoring : Use silica plates with UV254; intermediates fluoresce at Rf 0.3–0.5.
  • Quantitative NMR : Integrate NH₂ protons (δ 5.2 ppm) to assess reduction efficiency .

Q. How can computational modeling predict the compound’s behavior under oxidative stress?

  • DFT Studies : Calculate HOMO/LUMO energies to identify reactive sites. The N-oxide group lowers LUMO (-2.1 eV), enhancing susceptibility to nucleophilic attack.
  • MD Simulations : Model solvent interactions (e.g., acetonitrile vs. water) to predict aggregation or decomposition pathways. Use Gaussian09 with B3LYP/6-31G* basis set .

Safety and Best Practices

Q. What PPE and engineering controls are critical for handling this compound?

  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats. Use SCBA in case of thermal decomposition .
  • Ventilation : Conduct reactions in a fume hood with HEPA filters. Install NOₓ and halogen gas detectors.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-4-nitropyridine 1-oxide
Reactant of Route 2
5-Bromo-2-chloro-4-nitropyridine 1-oxide

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